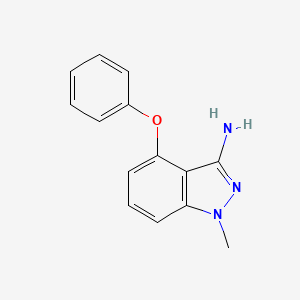
1-Methyl-4-phenoxy-1H-indazol-3-amine
説明
1-Methyl-4-phenoxy-1H-indazol-3-amine is a compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives, including this compound, have garnered significant attention in medicinal chemistry due to their potential therapeutic applications .
準備方法
The synthesis of 1-Methyl-4-phenoxy-1H-indazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-phenoxyaniline and 1-methyl-1H-indazole-3-carboxylic acid.
Reaction Conditions: The key steps involve the formation of the indazole ring and subsequent functionalization.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
化学反応の分析
1-Methyl-4-phenoxy-1H-indazol-3-amine undergoes various chemical reactions, including:
科学的研究の応用
1-Methyl-4-phenoxy-1H-indazol-3-amine has several scientific research applications:
作用機序
類似化合物との比較
1-Methyl-4-phenoxy-1H-indazol-3-amine can be compared with other indazole derivatives:
生物活性
1-Methyl-4-phenoxy-1H-indazol-3-amine is a synthetic compound belonging to the indazole class, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article provides a detailed overview of its biological activity, focusing on its antitumor effects, mechanisms of action, and structure-activity relationships (SARs).
Chemical Structure and Properties
The molecular formula of this compound is CHNO, featuring a phenoxy group at the 4-position and a methyl group at the 1-position of the indazole ring. This structure is critical for its biological activity, influencing its interaction with various molecular targets.
Antitumor Activity
In vitro Studies
Research indicates that this compound exhibits significant inhibitory effects against various cancer cell lines. The methyl thiazolyl tetrazolium (MTT) assay has been employed to evaluate its cytotoxicity. Notably, the compound demonstrated an IC value of 5.15 µM against the K562 chronic myeloid leukemia cell line, indicating potent antitumor activity .
Comparison with Other Compounds
The following table summarizes the IC values of this compound and related compounds against different cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | K562 (CML) | 5.15 |
| Compound 6o | K562 (CML) | 5.15 |
| Compound 6o | HEK-293 (normal) | 33.2 |
| FGFR1 inhibitor derivative | N/A | 15.0 nM |
The selectivity for normal cells (HEK-293) suggests a potentially favorable therapeutic window for this compound .
The precise mechanism of action for this compound remains to be fully elucidated; however, it is believed to involve several key pathways:
- Inhibition of Apoptosis Regulators : The compound has been shown to affect apoptosis and cell cycle regulation by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway .
- Kinase Inhibition : Indazole derivatives are known for their ability to inhibit various kinases, which play crucial roles in cancer cell proliferation and survival.
Structure-Activity Relationships (SAR)
A study focused on the SAR of indazole derivatives revealed that modifications at specific positions significantly influence biological activity. For instance:
- Substituents at the C-5 position of indazole were found to affect inhibitory potency against K562 cells.
The presence of para-fluorine substituents was critical for maintaining antitumor activity, while other modifications led to decreased efficacy .
Case Studies
Several case studies have explored the biological activity of indazole derivatives, including:
- Compound Development : A series of indazole derivatives were synthesized and evaluated for their antitumor properties, leading to the identification of several promising candidates with enhanced activity compared to existing therapies.
- Clinical Relevance : The structural features contributing to the biological activity of these compounds highlight their potential as scaffolds for developing new anticancer agents.
特性
IUPAC Name |
1-methyl-4-phenoxyindazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-17-11-8-5-9-12(13(11)14(15)16-17)18-10-6-3-2-4-7-10/h2-9H,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWPMLQRWYBBLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)OC3=CC=CC=C3)C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649969 | |
| Record name | 1-Methyl-4-phenoxy-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000018-07-4 | |
| Record name | 1-Methyl-4-phenoxy-1H-indazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-phenoxy-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















